

Application Notes and Protocols for 306-N16B in

Genome Editing Research

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Compound of Interest					
Compound Name:	306-N16B				
Cat. No.:	B10857174	Get Quote			

Audience: Researchers, scientists, and drug development professionals.

Introduction:

306-N16B is an ionizable cationic lipid that has emerged as a key component in the formulation of lipid nanoparticles (LNPs) for the targeted delivery of genetic material.[1][2] In the context of genome editing, **306-N16B**-formulated LNPs have demonstrated significant potential as non-viral vectors for the in vivo delivery of CRISPR-Cas9 components, particularly messenger RNA (mRNA) encoding the Cas9 nuclease and single guide RNA (sgRNA).[3][4] These LNPs have shown a notable tropism for the lungs, making them a valuable tool for research and therapeutic development targeting pulmonary diseases.[1][2][5][6]

The primary application of **306-N16B** in genome editing research is to facilitate the transient expression of the CRISPR-Cas9 system in target cells in vivo. By encapsulating Cas9 mRNA and sgRNA, **306-N16B** LNPs protect the nucleic acids from degradation and mediate their uptake into cells. The ionizable nature of **306-N16B** is crucial for this process; the lipid is positively charged at a low pH, which allows for efficient encapsulation of the negatively charged RNA cargo during formulation. Upon entering the bloodstream (which has a neutral pH), the LNPs become more neutral, reducing non-specific interactions. After cellular uptake via endocytosis, the acidic environment of the endosome protonates **306-N16B**, leading to endosomal disruption and the release of the mRNA and sgRNA into the cytoplasm for translation and subsequent genome editing.



This document provides detailed application notes and protocols for the use of **306-N16B** in genome editing research, with a focus on in vivo applications.

Application: In Vivo Genome Editing in Pulmonary Tissues

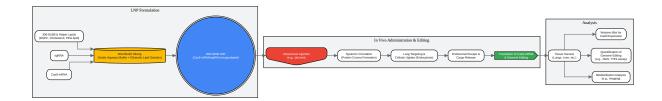
A significant application of **306-N16B** LNPs is the systemic co-delivery of Cas9 mRNA and sgRNA to the lungs for targeted genome editing.[3] This has been demonstrated in mouse models for the treatment of pulmonary lymphangioleiomyomatosis (LAM), a disease caused by mutations in the Tsc2 tumor suppressor gene.[2]

Mechanism of Action:

The lung-selective delivery of **306-N16B** LNPs is attributed to the specific chemical structure of the lipid, including a nitrogen-containing linker, which influences the protein corona that forms around the nanoparticles in the bloodstream.[5] This protein corona interacts with receptors on lung endothelial cells, mediating the targeted uptake of the LNPs.[2][5]

Experimental Workflow for In Vivo Genome Editing using 306-N16B LNPs





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Figure 1: Experimental workflow for in vivo genome editing using 306-N16B LNPs.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing **306-N16B** LNPs for in vivo delivery of Cas9 mRNA and sgRNA.

Table 1: In Vivo Dosing and Biodistribution of 306-N16B LNPs for Genome Editing



Parameter	Value	Species	Target Gene	Organ(s) with Editing	Reference
Dosage	1.67 mg/kg (total RNA)	Ai14 Transgenic Mice	LoxP site	Lungs, Liver	[3]
RNA Ratio	Cas9 mRNA: sgLoxP = 1: 1.2 (wt/wt)	Ai14 Transgenic Mice	LoxP site	N/A	[3]
Administratio n	Tail Vein Injection	Ai14 Transgenic Mice	LoxP site	N/A	[3]
Analysis Timepoint	Day 7 post- injection	Ai14 Transgenic Mice	LoxP site	N/A	[3]
Biodistributio n	Strong fluorescence in lungs, weak in liver	Ai14 Transgenic Mice	LoxP site	Lungs, Liver	[3]

Note: In the referenced study, genome editing was detected by the activation of a tdTomato reporter gene in Ai14 mice.[3]

Experimental Protocols

Protocol 1: Formulation of 306-N16B LNPs for Cas9 mRNA and sgRNA Delivery

This protocol is adapted from methodologies for LNP formulation for nucleic acid delivery.

Materials:

- 306-N16B ionizable lipid
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)



- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
- Cas9 mRNA
- sgRNA
- Ethanol (200 proof, molecular biology grade)
- Citrate buffer (e.g., 50 mM, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr)
- Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration system

Procedure:

- Prepare Lipid Stock Solution:
 - Dissolve 306-N16B, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of approximately 50:10:38.5:1.5. The final total lipid concentration should be in the range of 10-25 mM.
 - Vortex or sonicate briefly to ensure complete dissolution.
- Prepare RNA Solution:
 - Dilute Cas9 mRNA and sgRNA in the citrate buffer (pH 4.0) to the desired concentration.
 The weight ratio of Cas9 mRNA to sgRNA can be optimized, with a 1:1.2 ratio being a reported starting point.[3]
- · LNP Formulation using Microfluidic Mixing:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid-ethanol solution into one syringe and the RNA-buffer solution into another.



- Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1).
- Initiate mixing. The rapid mixing of the two solutions will cause the lipids to self-assemble into nanoparticles, encapsulating the RNA.
- Buffer Exchange and Concentration:
 - The resulting LNP solution will be in an ethanol/citrate buffer mixture. This needs to be exchanged for a physiologically compatible buffer.
 - Dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove the ethanol and exchange the buffer.
 - Alternatively, use a tangential flow filtration (TFF) system for faster buffer exchange and concentration.
- Sterilization and Characterization:
 - \circ Sterilize the final LNP formulation by passing it through a 0.22 μm filter.
 - Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
 - Determine the RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: In Vivo Administration and Analysis of Genome Editing

This protocol provides a general framework for an in vivo study in mice.

Materials:

- 306-N16B LNPs encapsulating Cas9 mRNA and sgRNA
- Experimental animals (e.g., C57BL/6 or a reporter mouse strain like Ai14)
- Sterile PBS



- Insulin syringes for intravenous injection
- Anesthesia (e.g., isoflurane)
- · Surgical tools for tissue harvesting
- Liquid nitrogen or fixatives (e.g., 4% paraformaldehyde)
- Genomic DNA extraction kit
- PCR reagents
- · Primers flanking the target genomic locus
- T7 Endonuclease I or reagents for next-generation sequencing (NGS)

Procedure:

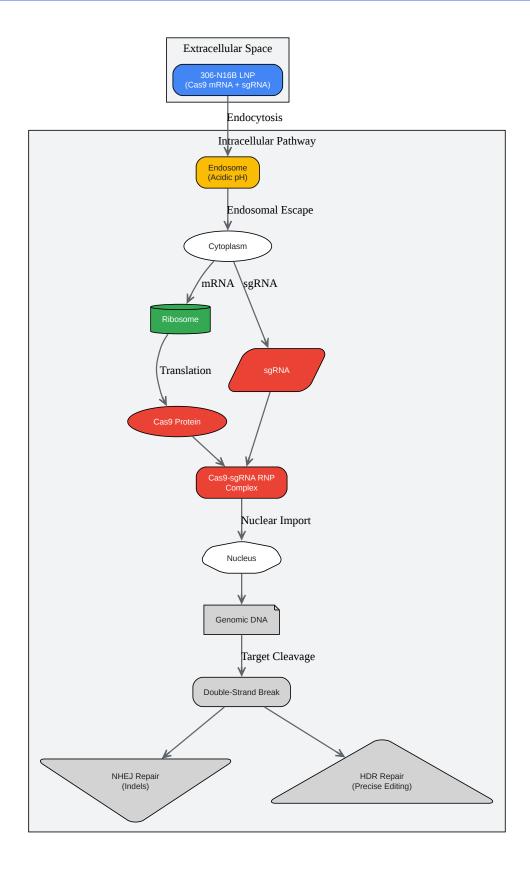
- · Dosing and Administration:
 - Dilute the LNP formulation in sterile PBS to the final desired concentration for injection. A reported dose is 1.67 mg/kg of total RNA.[3]
 - \circ Administer the LNP solution to the mice via tail vein injection. The injection volume is typically 100-200 μ L.
- · Monitoring:
 - Monitor the animals for any adverse reactions post-injection.
- Tissue Harvesting:
 - At a predetermined time point (e.g., 7 days post-injection), euthanize the mice.[3]
 - Perfuse the animals with PBS to remove blood from the organs.
 - Harvest the lungs, liver, spleen, and other organs of interest.
 - For biodistribution analysis in reporter mice, organs can be imaged immediately.



- For molecular analysis, snap-freeze the tissues in liquid nitrogen or place them in a fixative.
- Analysis of Genome Editing:
 - Genomic DNA Extraction: Extract genomic DNA from the harvested tissues using a commercial kit.
 - PCR Amplification: Amplify the genomic region targeted by the sgRNA using PCR.
 - Quantification of Indels:
 - T7 Endonuclease I (T7E1) Assay: Anneal the PCR products to form heteroduplexes and digest with T7E1. Analyze the cleavage products by gel electrophoresis to estimate the frequency of insertions and deletions (indels).
 - Next-Generation Sequencing (NGS): For more precise quantification and characterization of edits, perform deep sequencing of the PCR amplicons. This allows for the identification and frequency determination of different indel types.
- Analysis of Protein Expression (Optional):
 - To confirm the expression of Cas9, protein can be extracted from the tissues (typically at an earlier time point, e.g., 6-24 hours post-injection) and analyzed by Western blot using an anti-Cas9 antibody.

Signaling Pathways and Logical Relationships LNP-Mediated Delivery and Genome Editing Pathway





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Figure 2: Cellular pathway of LNP-mediated CRISPR-Cas9 genome editing.



Conclusion:

306-N16B is a powerful tool for researchers focused on in vivo genome editing, particularly in the context of lung diseases. The ability of **306-N16B** LNPs to efficiently encapsulate and deliver Cas9 mRNA and sgRNA to pulmonary tissues provides a promising non-viral platform for the development of novel genetic therapies. The protocols and data presented here offer a comprehensive guide for the application of this technology in a research setting. Further optimization of LNP composition and dosing regimens may enhance tissue specificity and editing efficiency for various therapeutic applications.

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- To cite this document: BenchChem. [Application Notes and Protocols for 306-N16B in Genome Editing Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857174#applications-of-306-n16b-in-genome-editing-research]

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